4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
Descripción
Propiedades
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c1-2-22-15-6-4-3-5-14(15)16(21)19-8-12(9-19)10-20-11-13(17)7-18-20/h3-7,11-12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTLZXFIXWYHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic routes and reaction conditions:
Initial Reagents: : Starting materials such as 4-bromo-1H-pyrazole and 2-(ethylsulfanyl)benzoyl chloride.
Steps Involved
Formation of the Intermediate: : The initial step could involve the reaction of 4-bromo-1H-pyrazole with a suitable base, followed by the addition of 2-(ethylsulfanyl)benzoyl chloride to form an intermediate.
Cyclization: : The intermediate is then subjected to cyclization conditions to form the azetidine ring. This could involve heating in the presence of a base and a solvent like acetonitrile.
Purification: : The final product is purified using methods such as column chromatography.
Industrial production methods: The industrial preparation might involve optimizing the above-mentioned methods for large-scale production, focusing on yield improvement and cost-effectiveness. This could include continuous flow synthesis and employing more efficient catalysts.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: : Reduction reactions might involve the breaking of the azetidine ring or reduction of the bromo group to a hydrogen.
Substitution: : The bromo group can be substituted by various nucleophiles, leading to a wide variety of derivatives.
Common reagents and conditions used
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Commonly used reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major products formed
Oxidation Products: : Various oxo derivatives of the pyrazole and azetidine rings.
Reduction Products: : Dehalogenated compounds or ring-opened products.
Substitution Products: : A wide array of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is valuable for studying reaction mechanisms involving heterocyclic chemistry. Its unique structure allows for exploration of new synthetic pathways and development of novel compounds with diverse biological activities.
Biology: : Research into this compound's interactions with biological systems can reveal its potential as a biochemical tool or drug candidate. It could modulate enzyme activity or interact with specific receptors in biological pathways.
Medicine: : The medicinal potential of 4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole lies in its ability to act on molecular targets associated with diseases. It may serve as a lead compound for drug development against specific conditions, such as cancer or infectious diseases.
Industry: : In industrial applications, the compound can be used as an intermediate for synthesizing other valuable chemical entities, including pharmaceuticals and agrochemicals. Its diverse reactivity makes it a versatile building block in chemical manufacturing.
Mecanismo De Acción
Molecular targets and pathways
The exact mechanism of action can vary depending on the specific biological or chemical context. Typically, such compounds may interact with enzyme active sites or receptor binding sites, modulating their activity.
The compound may inhibit or activate specific pathways, leading to alterations in cellular processes. Detailed studies would be required to elucidate the precise molecular targets and downstream effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Core
4-Bromo-1-phenyl-1H-pyrazol-3-ol (Molbank 2009, M639) :
This compound lacks the azetidine and ethylsulfanyl-benzoyl groups. Methylation of the hydroxyl group (using NaH/CH₃I) yields 4-bromo-1-phenyl-1H-pyrazol-3-ol methyl ether, demonstrating the reactivity of the pyrazole-OH group. The bromine atom here enhances stability and facilitates further functionalization .4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.21) :
This derivative features a bromomethyl substituent and a dihydro-pyrazolone core. LC/MS data (m/z 331 [M+H]⁺) indicate a higher molecular weight compared to the target compound. The dihydro-pyrazolone structure may confer distinct solubility and redox properties .
Halogen Substitution Comparisons
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) vs.
Azetidine vs. Other Heterocycles
- 1,2,3-Triazol-4-yl-pyrazolylthiazoles :
These compounds replace the azetidine ring with a triazole-thiazole system. The triazole’s hydrogen-bonding capacity and thiazole’s aromaticity may improve binding to enzymes like kinases, but the azetidine in the target compound offers steric constraints that could reduce off-target effects .
Ethylsulfanyl-Benzoyl Moiety vs. Aryl Substituents
- 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (Example 5.18) : The trifluoromethylphenyl group provides strong electron-withdrawing effects, enhancing metabolic resistance. In contrast, the ethylsulfanyl-benzoyl group in the target compound introduces a sulfur atom, which may participate in hydrophobic interactions or act as a hydrogen-bond acceptor .
Actividad Biológica
4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole, identified by its CAS number 2415471-44-0, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of 4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is , with a molecular weight of 380.3 g/mol. The structure includes a bromine atom and an ethylsulfanyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2415471-44-0 |
| Molecular Formula | C₁₆H₁₈BrN₃OS |
| Molecular Weight | 380.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a review of pyrazole compounds highlighted their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specific investigations into related compounds have shown that modifications in the pyrazole structure can enhance cytotoxicity against cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests that the compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
Some pyrazole derivatives demonstrate antimicrobial activity against various pathogens. The structural features of 4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole may contribute to its effectiveness against bacterial and fungal strains. Further research is needed to evaluate its spectrum of antimicrobial activity.
Case Studies
In a recent study focusing on pyrazole derivatives, researchers synthesized several new compounds and evaluated their biological activities. Among these, a compound structurally related to 4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole exhibited promising results in vitro against human cancer cell lines, with IC50 values indicating potent cytotoxicity . The study emphasized the importance of substituent groups in modulating biological activity.
Q & A
Q. Advanced
- In Vitro Enzyme Assays : Measure inhibition constants () against kinases or proteases using fluorogenic substrates. For example, competitive binding assays with ATP analogs .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes in silico, focusing on the ethylsulfanyl and azetidine groups' hydrophobic interactions .
- Cellular Uptake Studies : Radiolabel the compound (e.g., C at the methylene bridge) to track intracellular accumulation .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Q. Advanced
- Substituent Variation :
- In Vivo Testing : Prioritize derivatives with <100 nM IC in vitro for pharmacokinetic profiling (e.g., bioavailability in rodent models) .
- Crystallographic SAR : Correlate X-ray-derived torsion angles of the azetidine ring with activity trends .
What strategies mitigate challenges in crystallizing this compound?
Q. Advanced
- Co-Crystallization : Use co-formers like succinic acid to stabilize the lattice via hydrogen bonding .
- Temperature Gradients : Slow cooling from 60°C to 4°C in ethanol/water mixtures promotes single-crystal growth .
- Vapor Diffusion : Expose saturated DMSO solutions to pentane vapor to induce controlled nucleation .
How can computational methods optimize its synthetic pathway?
Q. Advanced
- Density Functional Theory (DFT) : Calculate transition-state energies for bromination or coupling steps to identify rate-limiting stages .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for azetidine functionalization .
- Retrosynthetic Analysis : Use software like Chematica to propose alternative routes with higher atom economy .
What are the best practices for storing and handling this compound?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
